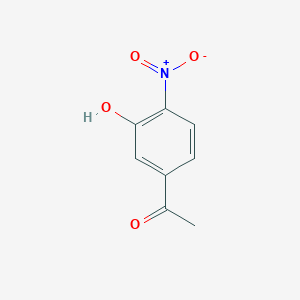

1-(3-Hydroxy-4-nitrophenyl)ethanone

Description

The Role of Nitrophenyl and Hydroxyphenyl Groups in Chemical Sciences

Nitrophenyl and hydroxyphenyl compounds are foundational classes of molecules in the chemical sciences, each contributing distinct properties to the molecules they are part of.

Nitrophenyl Compounds: The presence of a nitro group (-NO2) on a phenyl ring defines nitrophenyl compounds. This group is strongly electron-withdrawing, a characteristic that significantly influences the reactivity of the aromatic ring. guidechem.com This electron-withdrawing nature makes the benzene (B151609) ring more susceptible to nucleophilic attack and facilitates a variety of chemical reactions, including reduction of the nitro group to an amino group (-NH2) and various substitution reactions. guidechem.com Nitrophenyl derivatives are integral to numerous applications, from serving as intermediates in the synthesis of pharmaceuticals and dyes to their use in enzyme assays. guidechem.comchemsrc.com For instance, p-nitrophenol is a well-known substrate for measuring the activity of enzymes like alkaline phosphatase. guidechem.com

Hydroxyphenyl Compounds: Hydroxyphenyl compounds, characterized by one or more hydroxyl (-OH) groups attached to a phenyl ring, are widespread in nature and industry. sigmaaldrich.com The hydroxyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions. medchemexpress.com This reactivity, coupled with the ability to form hydrogen bonds, makes hydroxyphenyl compounds valuable in the synthesis of a wide array of organic molecules. medchemexpress.com They are key components in many biomolecules, including the amino acid tyrosine, and are found in numerous pharmaceuticals, agrochemicals, and cosmetic products. sigmaaldrich.commedchemexpress.com

The Importance of the Ethanone (B97240) Moiety in Synthesis and Medicine

The ethanone moiety, also known as an acetyl group attached to a larger molecule, is a cornerstone in both organic synthesis and medicinal chemistry.

In Organic Synthesis: The ethanone group is a versatile functional group in organic synthesis. The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, a fundamental reaction in forming new carbon-carbon bonds. The adjacent methyl group is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in a variety of reactions, such as aldol (B89426) condensations and alkylations. Furthermore, the entire ethanone moiety can be transformed into other functional groups through reactions like the Wolff-Kishner reduction, which converts the carbonyl into a methylene (B1212753) group. wikipedia.org

In Medicinal Chemistry: The ethanone moiety is a common feature in many pharmaceutical compounds. Its presence can influence a molecule's polarity, solubility, and ability to interact with biological targets. The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. The acetyl group can also be a site for metabolic transformations in the body. The versatility of the ethanone group allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Situating 1-(3-Hydroxy-4-nitrophenyl)ethanone in Nitroaromatic and Phenolic Ketone Research

This compound is a member of both the nitroaromatic and phenolic ketone families of compounds. Research into these broader classes provides a framework for understanding the potential applications and research interest in this specific molecule.

Nitroaromatic compounds are extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. mdpi.com The electron-withdrawing nitro group is often crucial for their mechanism of action. mdpi.com However, the reduction of the nitro group in biological systems can sometimes lead to toxic metabolites, a key consideration in drug development. chemsrc.com

Phenolic ketones are another class of compounds with significant research interest. They are known for their antioxidant properties, stemming from the ability of the phenolic hydroxyl group to scavenge free radicals. nih.gov Some phenolic ketones have been investigated for their potential in treating a range of conditions, including those related to oxidative stress. nih.gov The combination of a ketone and a phenol (B47542) in one molecule can lead to interesting chemical and biological properties, including potential for the development of novel therapeutic agents. nih.gov

Potential Future Research Directions for this compound

While specific, in-depth research on this compound is not yet extensive, its unique chemical structure suggests several promising avenues for future investigation.

As a Chemical Intermediate: Given the reactivity of its functional groups, this compound is a valuable starting material for the synthesis of more complex molecules. The nitro group can be reduced to an amine, the hydroxyl group can be alkylated or acylated, and the ketone can undergo a variety of transformations. This makes it a versatile building block for creating libraries of novel compounds for screening in various applications.

In Medicinal Chemistry: The combination of the nitro, hydroxyl, and ketone functionalities in a single molecule makes this compound an attractive scaffold for medicinal chemistry research. Future studies could explore its potential as a precursor for the development of new therapeutic agents. For example, derivatives of this compound could be synthesized and evaluated for their antimicrobial, anticancer, or antioxidant activities, building on the known properties of nitrophenyl and hydroxyphenyl compounds.

In Materials Science: Hydroxyphenyl and ketone-containing compounds have found applications in materials science, for instance, in the development of polymers and dyes. nih.gov The specific substitution pattern of this compound could impart unique optical or electronic properties to materials derived from it. Future research could investigate its potential as a monomer or additive in the creation of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGMRIVCXMLBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617310 | |

| Record name | 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-63-2 | |

| Record name | 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

The strategic placement of nitro and acetyl groups on a hydroxy- G-protein-coupled receptor (GPCR) aromatic ring is a nuanced process, heavily reliant on the principles of electrophilic aromatic substitution and often requiring multi-step strategies to achieve the desired regioselectivity.

General Principles of Electrophilic Aromatic Substitution for Nitration and Acylation

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The core mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Nitration is a classic example of SEAr, typically achieved by treating an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. organicchemistrytutor.com

Acylation , specifically Friedel-Crafts acylation, introduces an acyl group (R-C=O) onto an aromatic ring. wikipedia.org This reaction commonly employs an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The Lewis acid coordinates with the acylating agent to generate a highly electrophilic acylium ion (R-C≡O⁺), which is then attacked by the aromatic ring. organicchemistrytutor.com

The directing effects of existing substituents on the aromatic ring are paramount in determining the position of the incoming electrophile. Hydroxyl (-OH) and acetyl (-COCH₃) groups exhibit opposing electronic effects. The hydroxyl group is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the acetyl group is a deactivating, meta-director because it withdraws electron density from the ring. The nitro group (-NO₂) is also a strong deactivating, meta-directing group. These directing effects are crucial considerations in the synthesis of polysubstituted aromatic compounds like the target molecules.

Synthetic Approaches to 1-(3-Hydroxy-4-nitrophenyl)ethanone (CAS: 89942-63-2)

The synthesis of this compound presents a regiochemical challenge due to the directing effects of the hydroxyl and acetyl groups. Direct nitration of 3-hydroxyacetophenone would likely lead to a mixture of products with nitration occurring at positions ortho and para to the activating hydroxyl group. Therefore, multi-step synthetic strategies are often employed to achieve the desired 4-nitro substitution pattern.

One plausible, though not explicitly detailed in the provided search results, synthetic route could involve the protection of the hydroxyl group of 3-hydroxyacetophenone, followed by nitration. The protected group would alter the directing effects, potentially favoring nitration at the 4-position. Subsequent deprotection would then yield the final product.

Another approach could start from a different precursor. For instance, a synthetic pathway could be designed starting from a molecule where the nitro group is already in place, followed by the introduction of the acetyl and hydroxyl groups through various functional group transformations.

Synthesis of Positional Isomers and Related Derivatives

The synthesis of positional isomers such as 1-(2-hydroxy-4-nitrophenyl)ethanone and 1-(4-hydroxy-3-nitrophenyl)ethanone often involves more direct and well-established synthetic routes. These isomers are valuable precursors in their own right, particularly in the synthesis of flavonoids and other heterocyclic compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 89942-63-2 | C₈H₇NO₄ | 181.15 |

| 1-(2-Hydroxy-4-nitrophenyl)ethanone | 1834-91-9 | C₈H₇NO₄ | 181.15 |

| 1-(4-Hydroxy-3-nitrophenyl)ethanone | 6322-56-1 | C₈H₇NO₄ | 181.15 |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are key intermediates in the biosynthesis and laboratory synthesis of flavonoids. wikipedia.orgjocpr.com

In the context of synthesizing derivatives related to the target compounds, a substituted hydroxyacetophenone (such as 1-(2-hydroxy-4-nitrophenyl)ethanone or 1-(4-hydroxy-3-nitrophenyl)ethanone) can be reacted with an appropriate aromatic aldehyde in the presence of a base like sodium hydroxide. taylorandfrancis.com The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the corresponding chalcone (B49325). jocpr.com The presence of a nitro group on either the acetophenone (B1666503) or the benzaldehyde can influence the reactivity and reaction conditions. For instance, a nitro substituent on the benzaldehyde can decrease the reactivity of the carbonyl carbon towards nucleophilic attack. jocpr.com

The Claisen-Schmidt condensation is a versatile and widely used method for constructing the carbon skeleton necessary for flavonoid synthesis. taylorandfrancis.com

Once a 2'-hydroxychalcone is synthesized, often via a Claisen-Schmidt condensation, it can undergo oxidative cyclization to form various flavonoid scaffolds, including flavones, flavanones, and aurones. nih.govchemijournal.com The specific product formed depends on the reaction conditions and the reagents employed. nih.gov

Several methods for the oxidative cyclization of 2'-hydroxychalcones have been developed:

Iodine-DMSO System: This is a classic and widely used method for the synthesis of flavones. mdpi.com

Phenyliodinium Acetate (PIDA): This hypervalent iodine reagent can also effect the oxidative cyclization to flavones. mdpi.com

Palladium(II) Catalysis: More recent methods utilize palladium(II) catalysts to achieve divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones under milder conditions. nih.gov

Algar-Flynn-Oyamada (AFO) Reaction: This specific method involves the oxidative cyclization of 2'-hydroxychalcones with hydrogen peroxide in an alkaline medium to produce flavonols. mdpi.com

These oxidative cyclization reactions are crucial for transforming the linear chalcone structure into the characteristic heterocyclic ring system of flavonoids. chemijournal.com

In many synthetic routes involving nitrated aromatic compounds, the nitro group serves as a precursor to an amino group, which can be a key functionality in the final target molecule. The reduction of a nitro group to an amine is a common and important transformation. libretexts.org This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing metals in acidic conditions (e.g., Sn/HCl, Fe/HCl). libretexts.orgresearchgate.net

When multiple functional groups are present in a molecule, selective reduction of the nitro group without affecting other reducible groups (like a carbonyl) may be necessary. This often requires careful selection of the reducing agent and reaction conditions.

Furthermore, protecting groups are frequently employed in multi-step syntheses to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. For example, a hydroxyl group might be protected as an ether or an ester during a nitration or acylation reaction to control the regioselectivity and prevent unwanted side reactions. After the desired transformation is complete, the protecting group is removed to reveal the original functional group. The strategic use of protecting groups and selective reduction techniques is a hallmark of complex organic synthesis.

Bromination and Oxime Formation Routes

Bromination: While direct synthesis of the target molecule via a bromination-centric route is not extensively documented, bromination reactions are relevant for creating derivatives of phenolic compounds. nih.gov Electrophilic aromatic bromination of a related precursor, 1-(3-hydroxyphenyl)ethanone, would be directed by the hydroxyl and acetyl groups. Subsequent nitration would then be required to yield a brominated analog of the target compound. The bromination of complex ketones and their precursors, such as chalcones and 1,3-diones, using reagents like CuBr₂ or tetrabutylammonium tribromide (TBATB) has been established, suggesting pathways to halogenated derivatives. researchgate.netresearchgate.net

Oxime Formation: Oximes are typically synthesized through the condensation reaction of a ketone or aldehyde with hydroxylamine. wikipedia.orgnih.gov Therefore, oxime formation is not a primary route to synthesize this compound itself, but rather a derivative reaction of the final compound. The acetyl group of this compound can react with hydroxylamine hydrochloride in the presence of a base to form the corresponding ketoxime, this compound oxime. researchgate.netarpgweb.com This transformation is a common method for the characterization and purification of carbonyl compounds or for further synthetic modifications, such as the Beckmann rearrangement. wikipedia.org

Comparative Analysis of Synthetic Yields and Purity for Different Methodologies

Factors influencing the efficiency of these methodologies include the choice of solvent, reaction temperature, catalyst, and purification techniques. For instance, Friedel-Crafts acylation requires stringent anhydrous conditions and a suitable Lewis acid catalyst, while nitration necessitates careful control of temperature and nitrating agent concentration.

Table 1: General Comparison of Potential Synthetic Methodologies

| Methodology | General Approach | Key Reagents | Factors Influencing Yield & Purity |

|---|---|---|---|

| Electrophilic Nitration | Nitration of 3-hydroxyacetophenone | HNO₃, H₂SO₄ | Temperature control, concentration of nitrating agent, prevention of polysubstitution. |

| Friedel-Crafts Acylation | Acylation of 2-nitrophenol | Acetyl chloride, AlCl₃ | Anhydrous conditions, substrate and catalyst stoichiometry, regioselectivity. |

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the nitro group, the hydroxyl group, and the acetyl group, each offering a site for specific chemical transformations.

Reactions Involving the Nitro Group: Reduction to Amino Derivatives

The nitro group is highly susceptible to reduction, providing a key pathway to amino derivatives. This transformation is one of the most significant reactions for aromatic nitro compounds. wikipedia.org The six-electron reduction of the nitro group leads to the formation of the corresponding amine, passing through nitroso and hydroxylamino intermediates. nih.gov

A variety of reducing agents can accomplish this conversion, with the choice of reagent being critical for achieving chemoselectivity, particularly to avoid the reduction of the acetyl group.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide is a highly effective method for reducing nitroarenes to anilines. wikipedia.org

Metal/Acid Systems: Classic methods include the use of metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com This method is robust and generally selective for the nitro group over the ketone.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used. scispace.commdpi.com

Metal Hydrides: While strong hydrides can reduce multiple functional groups, certain systems offer greater selectivity. Sodium borohydride (B1222165) (NaBH₄) alone is typically not strong enough to reduce a nitro group, but its reactivity can be enhanced with catalysts like Ni(PPh₃)₄. jsynthchem.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol (B145695) solvent, room temperature | Highly efficient; can also reduce ketones under more vigorous conditions. scispace.com |

| Sn / HCl | Reflux | Classic method, selective for nitro group over carbonyl. scispace.com |

| Fe / HCl or Acetic Acid | Reflux | Industrially common, good selectivity. wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | A milder, more selective hydride system. jsynthchem.com |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo a variety of reactions, most commonly etherification and esterification.

Etherification (O-alkylation): In the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the phenol (B47542), the resulting phenoxide ion can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to form an ether.

Esterification (O-acylation): The hydroxyl group can react with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine, to form the corresponding ester.

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group. For instance, it can be activated using 4-nitrophenyl chloroformate (NPC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), making it susceptible to displacement by other nucleophiles. reddit.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (SEAr): Further electrophilic substitution on the this compound ring is significantly disfavored. The aromatic ring is strongly deactivated by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the acetyl group (-COCH₃). masterorganicchemistry.com While the hydroxyl group (-OH) is an activating, ortho-, para-director, the positions available for substitution are either sterically hindered or electronically unfavorable. The position para to the hydroxyl is occupied by the nitro group, and the two ortho positions are adjacent to other bulky substituents, making electrophilic attack difficult. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): In contrast, the ring is highly activated for nucleophilic aromatic substitution. This is due to the presence of the strong electron-withdrawing nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org For an SNAr reaction to occur, a good leaving group must be present on the ring, typically at a position ortho or para to the activating nitro group. libretexts.org In the target molecule, the hydroxyl group is ortho to the nitro group. While -OH is a poor leaving group, it could potentially be displaced under harsh conditions or after being converted to a better leaving group (e.g., a tosylate). The generally accepted mechanism involves the addition of a nucleophile to the ring, followed by the elimination of the leaving group. libretexts.orgnih.gov

Exploration of Reaction Mechanisms (e.g., Aldol Condensation Mechanisms for related compounds)

While specific mechanistic studies on the synthesis of this compound are not extensively detailed in the provided search results, the principles of electrophilic aromatic substitution, such as nitration, are well-established. For related compounds, particularly those used in subsequent reactions, other mechanisms like the aldol condensation are highly relevant.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, often used in the synthesis of chalcones (α,β-unsaturated ketones). wikipedia.orguomustansiriyah.edu.iq This reaction can be catalyzed by either an acid or a base and involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate. wikipedia.orguomustansiriyah.edu.iq

In a typical base-catalyzed aldol condensation, a strong base removes an acidic α-hydrogen from a carbonyl compound to form an enolate ion. wikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second carbonyl molecule. wikipedia.org Subsequent protonation yields the β-hydroxy carbonyl product. wikipedia.org Dehydration of this aldol addition product under the reaction conditions leads to the formation of a conjugated enone. wikipedia.org

A "crossed" aldol condensation involves two different carbonyl compounds. wikipedia.org To achieve a good yield of a single product and avoid a mixture of all four possible products, one of the carbonyl compounds should lack α-hydrogens, making it incapable of forming an enolate. studylib.net A common example is the reaction between an acetophenone derivative (which can form an enolate) and a benzaldehyde derivative (which lacks α-hydrogens). uomustansiriyah.edu.iqstudylib.net In this case, the acetophenone enolate acts as the nucleophile, and the benzaldehyde acts as the electrophile. studylib.net The kinetics and equilibria of aldol condensations, such as the reaction between acetophenone and acetone, have been studied in detail, providing insights into the rates of the various steps, including enolate formation, nucleophilic attack, and dehydration. cdnsciencepub.comresearchgate.net

Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Structure

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of chemical compounds. For 1-(3-Hydroxy-4-nitrophenyl)ethanone, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), UV-Visible spectroscopy, and X-ray Diffraction (XRD) have been employed to provide detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Elucidation of Isomers

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that confirm the presence of all non-exchangeable protons. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern of the phenyl ring. The protons on the aromatic ring appear as distinct multiplets due to spin-spin coupling. The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule. For this compound, the spectrum shows signals corresponding to the carbonyl carbon of the ketone, the carbons of the aromatic ring, and the methyl carbon of the acetyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, aiding in the confirmation of their positions on the ring.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| This compound | ¹H NMR data for this specific isomer is not readily available in the provided search results. | ¹³C NMR data for this specific isomer is not readily available in the provided search results. | sigmaaldrich.com |

| 1-(4-Hydroxy-3-nitrophenyl)ethanone | ¹H NMR data available. | ¹³C NMR data available. | nih.gov |

| 1-(5-hydroxy-2-nitrophenyl)ethanone | ¹H NMR data available. | ¹³C NMR data available. | chemicalbook.comchemicalbook.com |

| 1-(2-Hydroxy-4-nitrophenyl)ethanone | ¹H NMR data available. | ¹³C NMR data available. | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. nist.gov The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. sigmaaldrich.comnist.govnih.gov

Key IR absorptions include:

A broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp peak around 1680-1700 cm⁻¹, corresponding to the C=O stretching vibration of the ketone functional group.

Two distinct bands, typically around 1520 cm⁻¹ and 1340 cm⁻¹, which are assigned to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

Absorptions in the 1400-1600 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic ring.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) | sigmaaldrich.comnih.gov |

| Ketone C=O | Stretching | 1680-1700 | nih.gov |

| Nitro NO₂ | Asymmetric Stretching | ~1520 | rsc.org |

| Nitro NO₂ | Symmetric Stretching | ~1340 | rsc.org |

| Aromatic C=C | Stretching | 1400-1600 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (181.15 g/mol ). nih.govnp-mrd.org

The fragmentation pattern can provide valuable clues about the molecule's structure. Common fragmentation pathways for this compound may include:

Loss of a methyl group (CH₃•) from the acetyl group, resulting in a fragment ion at m/z [M-15].

Loss of a nitro group (NO₂•), leading to a fragment at m/z [M-46].

Cleavage of the bond between the carbonyl group and the aromatic ring.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the aromatic ring, the carbonyl group, and the nitro group, all in conjugation, will influence the position and intensity of these absorption maxima (λmax). nih.gov The specific λmax values can be compared with those of related isomers to understand the effect of substituent positions on the electronic structure.

Computational Chemistry and In Silico Studies

Computational chemistry provides a theoretical framework to complement experimental data and to gain a deeper understanding of the molecular properties of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule.

These computational studies can:

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's geometric and electronic properties with high accuracy.

For this compound, DFT calculations are essential for determining its most stable three-dimensional conformation, a process known as geometry optimization. By iteratively solving the Kohn-Sham equations, the method minimizes the total energy of the molecule with respect to the positions of its atoms. This yields critical data on bond lengths, bond angles, and dihedral angles.

The results of a DFT analysis would provide the precise spatial arrangement of the acetyl, hydroxyl, and nitro groups relative to the phenyl ring. This information is fundamental for understanding steric hindrance and intramolecular interactions, such as the potential for hydrogen bonding between the hydroxyl group and the nitro group or the acetyl group's carbonyl oxygen.

Furthermore, DFT is used to calculate the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). An MEP map for this compound would visualize the regions of positive and negative charge across the molecule, highlighting the electron-rich areas (like the oxygen atoms of the nitro and carbonyl groups) and electron-poor areas (like the hydrogen of the hydroxyl group and the aromatic protons). These insights are crucial for predicting how the molecule will interact with other molecules and biological targets.

Table 1: Illustrative Data from a DFT Geometry Optimization of this compound

| Parameter | Description | Hypothetical Calculated Value |

| Total Energy | The minimized total energy of the optimized structure. | e.g., in Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | e.g., in Debye |

| C-C (ring) Bond Lengths | The distances between adjacent carbon atoms in the phenyl ring. | e.g., in Ångströms (Å) |

| C-N Bond Length | The distance between the phenyl ring and the nitro group's nitrogen. | e.g., in Ångströms (Å) |

| O-H Bond Length | The distance between the oxygen and hydrogen of the hydroxyl group. | e.g., in Ångströms (Å) |

| C=O Bond Length | The distance between the carbon and oxygen of the acetyl group. | e.g., in Ångströms (Å) |

| C-C-N Bond Angle | The angle formed by three atoms, defining the geometry. | e.g., in Degrees (°) |

Note: The table illustrates the type of data generated from DFT calculations. Specific values would require performing the actual computation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energies and spatial distributions of these orbitals are critical for predicting a molecule's reactivity and kinetic stability.

For this compound, FMO analysis, typically performed using the results from a DFT calculation, would reveal the following:

HOMO: This orbital represents the region from which an electron is most likely to be donated. In this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, indicating these are the most probable sites for electrophilic attack.

LUMO: This orbital represents the region most likely to accept an electron. Due to the strong electron-withdrawing nature of the nitro group and the acetyl group, the LUMO is anticipated to be distributed over these functionalities and the aromatic ring, marking them as likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. For nitroaromatic compounds, this gap is a crucial parameter in toxicity and reactivity predictions. nih.gov

Table 2: Illustrative Data from an FMO Analysis of this compound

| Parameter | Description | Hypothetical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | e.g., -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -2.0 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | e.g., 5.5 eV |

Note: The table illustrates the type of data generated from FMO analysis. Specific values would require performing the actual computation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a quantum mechanical wavefunction in terms of the familiar concepts of Lewis structures, such as bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units. wikipedia.org

For this compound, an NBO analysis would quantify the delocalization of electron density, a phenomenon known as hyperconjugation. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2).

Key insights from an NBO analysis would include:

Intramolecular Charge Transfer: Quantifying the electron density transfer from the electron-donating hydroxyl group and the phenyl ring to the electron-withdrawing nitro and acetyl groups.

Bond Character: Describing the polarity and hybridization of the chemical bonds within the molecule. uni-muenchen.de

Table 3: Illustrative Data from an NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Description of Interaction |

| LP (Ohydroxyl) | π* (Cring-Cring) | e.g., 5.2 | Delocalization of hydroxyl oxygen lone pair into the phenyl ring. |

| π (Cring-Cring) | π* (N-Onitro) | e.g., 20.1 | Electron delocalization from the ring into the nitro group. |

| LP (Ocarbonyl) | σ* (Cacetyl-Cring) | e.g., 2.5 | Hyperconjugative stabilization involving the acetyl group. |

Note: The table illustrates the type of data generated from NBO analysis, showing donor-acceptor interactions and their stabilization energies. Specific values would require performing the actual computation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the molecular level.

For this compound, a molecular docking study would involve placing the molecule into the active site of a specific protein target. The process calculates the binding affinity (or docking score), which estimates the strength of the interaction. A successful docking simulation would reveal:

Binding Pose: The most stable three-dimensional orientation of the compound within the protein's binding pocket.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions formed between the ligand and the amino acid residues of the protein. For instance, the hydroxyl group could act as a hydrogen bond donor, while the nitro and carbonyl oxygens could act as acceptors.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding. This analysis can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein or ligand upon binding.

Pharmacophore Modeling for Activity Prediction and Drug Design

Pharmacophore modeling is an essential tool in drug design that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups.

A pharmacophore model for a series of compounds related to this compound would be developed based on their known biological activities. For this compound, the key pharmacophoric features would likely be:

A hydrogen bond donor (the phenolic -OH group).

One or more hydrogen bond acceptors (the oxygens of the nitro and acetyl groups).

An aromatic ring feature.

Once developed, this model serves two primary purposes:

Activity Prediction: To predict the biological activity of new, untested compounds by seeing how well they fit the pharmacophore model.

Virtual Screening: To search large chemical databases for novel molecules that match the pharmacophore, thereby identifying new potential drug candidates with diverse chemical scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their activity.

For a series of nitrophenyl ethanone (B97240) derivatives, a QSAR study would be conducted to understand which properties are most important for their biological effect. nih.gov The process involves:

Data Collection: Assembling a dataset of structurally related molecules with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges from DFT), steric descriptors (e.g., molecular volume), and hydrophobicity descriptors (e.g., logP). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model correlating the descriptors with activity. nih.govrsc.org

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A successful QSAR model for derivatives of this compound could reveal, for example, that high activity is correlated with a specific range of HOMO-LUMO gap values and the presence of a hydrogen bond donor at a particular position, providing a clear rationale for designing more potent compounds. nih.gov

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Activities

The potential for a compound like 1-(3-Hydroxy-4-nitrophenyl)ethanone to exhibit antimicrobial properties would typically be investigated through a series of in vitro assays against a panel of pathogenic bacteria and fungi. The presence of a nitro group and a phenolic hydroxyl group on the aromatic ring are features found in various known antimicrobial agents, suggesting that this compound could warrant such an investigation.

Antibacterial Efficacy

To determine its efficacy against bacteria, this compound would be tested against representative Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, like Klebsiella pneumoniae and Escherichia coli.

Mechanism of Action in Bacterial Systems

Should antibacterial activity be established, subsequent studies would aim to elucidate its mechanism of action. Potential mechanisms for a molecule with its structure could involve the inhibition of essential bacterial enzymes, disruption of the bacterial cell membrane, or the generation of reactive oxygen species due to the nitroaromatic moiety. However, without experimental data, any proposed mechanism remains hypothetical.

Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) Studies

Quantitative assessment of antibacterial potency is typically achieved through MIC and ZOI studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The ZOI test involves placing a disk impregnated with the compound onto an agar (B569324) plate inoculated with a bacterial lawn; the diameter of the clear zone around the disk indicates the extent of growth inhibition. No published MIC or ZOI values for this compound are currently available.

Interactive Data Table: Hypothetical Antibacterial Screening Results

No experimental data is available for this compound. The table below is a template for how such data would be presented.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Bacillus subtilis | Positive | N/A | N/A |

| Staphylococcus aureus | Positive | N/A | N/A |

| Escherichia coli | Negative | N/A | N/A |

Antifungal Efficacy

The compound's activity against fungal pathogens, such as the yeast Candida albicans and the mold Aspergillus niger, would also be a key area of investigation. These organisms are common causes of opportunistic infections in humans. Standard broth microdilution methods are used to determine the MIC against fungi. As with its antibacterial properties, there is no available data on the antifungal efficacy of this compound.

Comparison with Standard Antimicrobial Agents

A crucial step in evaluating a new potential antimicrobial agent is to compare its activity against that of established drugs. For bacterial pathogens, this would involve a comparison with broad-spectrum antibiotics like Ciprofloxacin or Nitrofurantoin. For fungal pathogens, a comparison with agents such as Fluconazole would be standard. This comparative analysis helps to contextualize the potency and potential clinical relevance of the new compound. Such a comparison is not possible without primary experimental data for this compound.

Anticancer / Antiproliferative Activities

The evaluation of a compound's anticancer potential involves screening it against various human cancer cell lines. The nitrophenyl and hydroxyl-substituted acetophenone (B1666503) scaffolds are of interest in medicinal chemistry for their potential antiproliferative effects. Studies would measure the compound's ability to inhibit the growth of cancer cells and determine its cytotoxic concentration (IC50 value). To date, no studies on the anticancer or antiproliferative activities of this compound have been published in the accessible scientific literature.

In Vitro Cytotoxicity against Various Cancer Cell Lines

The cytotoxic potential of compounds structurally related to this compound has been evaluated against a panel of human cancer cell lines. For instance, a benzimidazole (B57391) derivative, se-182, exhibited significant dose-dependent cytotoxicity against several cancer cell lines. researchgate.netjksus.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this and similar compounds across different cell lines.

Notably, the se-182 compound showed potent cytotoxic effects against human lung carcinoma (A549) and human hepatoma (HepG2) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org In comparison to the well-known anticancer drug cisplatin, which had an IC50 of 37.32 µM against HepG2 cells, the benzimidazole derivative demonstrated a stronger effect. researchgate.netjksus.org The cytotoxic effects were also observed in human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (DLD-1) cell lines, although to a lesser extent. jksus.org

Interactive Table: In Vitro Cytotoxicity of a Benzimidazole Derivative (se-182)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 15.80 |

| HepG2 | Hepatoma | 15.58 |

| MCF-7 | Breast Adenocarcinoma | > 200 |

| DLD-1 | Colorectal Adenocarcinoma | > 200 |

This table showcases the IC50 values of the benzimidazole derivative se-182 against various cancer cell lines.

Furthermore, studies on other related compounds, such as isatin (B1672199)–podophyllotoxin (B1678966) hybrids, have also shown moderate to high cytotoxicity against cancer cell lines like KB (a human oral cancer cell line), HepG2, A549, and MCF7. researchgate.net The antiproliferative effects of apigenin, a flavone (B191248) with a related polycyclic structure, were observed on the SK-MEL-24 human melanoma cell line, with significant cytotoxic and antimigratory potential at concentrations of 30 µM and 60 µM. nih.gov

Cell Cycle Analysis and Apoptosis Induction Studies

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Flow cytometry is a powerful technique used to analyze the cell cycle and detect apoptosis. nih.govbdbiosciences.com Apoptotic cells can be identified by staining with dyes like propidium (B1200493) iodide, which reveals a sub-G1 peak corresponding to cells with fragmented DNA. nih.gov Another common method involves the use of Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. bdbiosciences.com

Studies on compounds with structural similarities to this compound have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a fluorinated podophyllotoxin derivative was found to arrest the cell cycle of A549 cells in the S phase and induce apoptosis. researchgate.net Similarly, N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to be a potent inducer of in vitro apoptotic cell death in the NB-4 acute myelocytic leukemia cell line, with cell cycle analysis revealing an increase in the S phase population. nih.gov

Mechanism of Action in Cancer Cells

The anticancer effects of compounds related to this compound are mediated through various mechanisms of action at the molecular level.

Microtubule Targeting: Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. nih.gov Some anticancer agents function by disrupting microtubule dynamics. Phytoestrogens, a class of plant-derived compounds with structural similarities to estrogen, have been reported to suppress cancer cell survival by targeting microtubules. emanresearch.org

Enzyme Inhibition:

Thymidylate Synthase: This enzyme is involved in the synthesis of DNA and is a target for some chemotherapy drugs. While direct evidence for the inhibition of thymidylate synthase by this compound is not explicitly detailed in the provided context, the general approach of targeting key enzymes in cancer cell proliferation is a well-established strategy.

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens. nih.gov Inhibiting this enzyme is a critical therapeutic strategy for hormone-dependent breast cancers. nih.gov Certain natural compounds, such as those found in pomegranate, have been shown to inhibit aromatase, thereby reducing estradiol (B170435) levels and preventing the proliferation of estrogen-responsive breast cancer cells. researchgate.net The structural features of this compound could potentially allow it to interact with the active site of aromatase.

Structure-Activity Relationship (SAR) for Anticancer Potential

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For the anticancer potential of compounds related to this compound, specific structural features are crucial.

The presence and position of hydroxyl and nitro groups on the phenyl ring, as well as the nature of the substituent at the ethanone (B97240) moiety, can significantly impact cytotoxicity and the mechanism of action. For instance, in a series of isatin–podophyllotoxin hybrids, the substitution pattern on the isatin ring was found to influence the cytotoxic activity against various cancer cell lines. researchgate.net Computational studies, including molecular docking, can help to elucidate the binding interactions of these compounds with their biological targets, such as cyclin-dependent kinases (CDKs), and provide insights for the design of more potent and selective anticancer agents. researchgate.net

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

In Vitro Antioxidant Assays

The antioxidant capacity of phenolic compounds can be evaluated using various in vitro assays that measure their ability to reduce oxidants or scavenge free radicals. researchgate.net Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.govdigitellinc.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method is based on the reduction of the pre-formed ABTS radical cation by antioxidants. nih.govdigitellinc.comnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. nih.govdigitellinc.com

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine complex by antioxidants. nih.gov

These assays rely on either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism. nih.gov The results of these assays provide a measure of the total antioxidant capacity of a compound.

Correlation with Structural Features

The antioxidant activity of phenolic compounds is closely linked to their chemical structure. nih.govresearchgate.net The presence of phenolic hydroxyl (-OH) groups is a key determinant of their radical scavenging ability. nih.govresearchgate.net

The number and position of hydroxyl groups on the aromatic ring significantly influence the antioxidant potential. researchgate.netresearchgate.net For example, an ortho-dihydroxy (catechol) structure is known to contribute to high radical-scavenging activity. researchgate.net The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it, and the resulting phenoxyl radical is stabilized by resonance. The presence of other substituents on the aromatic ring can also modulate the antioxidant activity by influencing the stability of the phenoxyl radical. nih.gov

Other Biological Activities

While the core structure of this compound suggests potential for various biological interactions, detailed published research on its specific activities is limited. The following sections summarize the available information based on current scientific literature.

Malaria remains a significant global health issue, and the search for new, effective antimalarial agents is ongoing. nih.gov Chalcones and their derivatives, which share some structural similarities with acetophenones, have been investigated for their antimalarial properties. For instance, studies on compounds like 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (B7790961) have shown promising activity against Plasmodium species. tpcj.orgresearchgate.net Another study highlighted the antagonistic effects of a methoxyamino chalcone (B49325) derivative when combined with dihydroartemisinin. nih.gov

However, a comprehensive review of existing scientific literature and databases reveals a lack of specific studies evaluating the in vitro or in vivo antimalarial activity of this compound. Further research would be necessary to determine if this particular compound possesses any significant antiplasmodial efficacy.

Inflammation is a key pathological process in many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. nih.govfrontiersin.org Compounds with a nitrophenyl group have been explored for their potential to modulate inflammatory pathways. For example, a synthetic flavonoid, (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, was found to inhibit the release of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. nih.gov Similarly, other complex phenylpropanoids have been shown to inhibit inflammatory responses in both cell cultures and animal models. nih.gov

Despite the investigation of structurally related compounds, there is currently no specific published data detailing the anti-inflammatory properties of this compound. Research into its ability to inhibit key inflammatory mediators such as cyclooxygenases (COX) or lipoxygenases (LOX), or to modulate inflammatory signaling cascades, has not been reported.

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. nih.gov Various chemical scaffolds are screened for their potential to suppress seizures in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. nih.gov

A search of the scientific literature indicates that while various classes of compounds are actively being investigated for anticonvulsant properties, specific studies on this compound are not available. Therefore, its potential efficacy in preventing or reducing the severity of seizures remains undetermined.

The inhibition of specific enzymes is a fundamental strategy in modern drug discovery.

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govresearchgate.net Numerous natural and synthetic compounds are evaluated for their inhibitory potential against these enzymes. mdpi.comscience.govmdpi.comnih.govnih.gov Assays often use 4-nitrophenyl-alpha-oligosaccharides as substrates to measure enzyme activity. nih.gov However, specific data on the inhibitory activity of this compound against α-amylase or α-glucosidase is not found in the current literature.

Phosphodiesterase 5 (PDE5): PDE5 inhibitors are widely known for treating erectile dysfunction and pulmonary hypertension by modulating the cGMP signaling pathway. nih.govclevelandclinic.org The therapeutic potential of PDE5 inhibition also extends to anti-inflammatory and immune-regulatory effects. nih.govfrontiersin.org There are no published studies investigating the interaction or inhibitory effect of this compound on the PDE5 enzyme.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in diseases like cancer and arthritis. nih.govdovepress.com The development of selective MMP inhibitors is an active area of research. mdpi.comnih.gov Currently, there is no available research to suggest that this compound has been evaluated as an inhibitor of any MMP isozymes.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov Pharmacophore modeling is a crucial tool in computational drug design for identifying new lead compounds from large chemical databases. nih.govnih.gov The substituted nitrophenyl ethanone scaffold present in this compound contains key features—a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (carbonyl group), an aromatic ring, and a nitro group—that could potentially interact with biological targets.

While the individual functional groups are common in many known pharmacophores, there are no specific studies in the reviewed literature that explicitly identify or utilize the this compound structure as a complete pharmacophore model for the development of new therapeutic agents. Its primary role in published research appears to be that of a chemical intermediate for the synthesis of more complex molecules.

Metabolic and Biotransformation Studies

In Vitro Metabolism

In vitro metabolism studies are fundamental for elucidating the metabolic pathways of a new chemical entity. These studies typically utilize subcellular fractions, such as microsomes, which are rich in drug-metabolizing enzymes.

Human liver microsomes are the gold standard for in vitro metabolism studies as the liver is the primary site of drug metabolism. The lungs also possess metabolic capabilities, particularly for airborne compounds or those with high pulmonary affinity. For nitroaromatic compounds, both hepatic and pulmonary microsomes have demonstrated metabolic competence. nih.govnih.gov

Research on compounds structurally related to 1-(3-Hydroxy-4-nitrophenyl)ethanone, such as nitropyrene isomers and 6-nitrochrysene (B1204248), has shown that human hepatic microsomes are proficient in their metabolism. nih.govnih.gov Qualitatively similar metabolic patterns, albeit at lower rates, have been observed in human pulmonary microsomes, indicating that both the liver and lungs are potential sites for the biotransformation of this compound. nih.govnih.gov

The cytochrome P450 (CYP) superfamily of enzymes is a major catalyst of Phase I metabolic reactions, which introduce or expose functional groups on a substrate. nih.govmdpi.com The metabolism of nitroaromatic compounds often involves a delicate balance between oxidative and reductive pathways, both of which can be mediated by CYP enzymes.

Based on studies of analogous compounds, it is highly probable that CYP3A4 and CYP1A2 are key enzymes in the metabolism of this compound. nih.govnih.govresearchgate.netnih.govmdpi.comnih.gov For instance, the metabolism of 1- and 4-nitropyrene (B1202641) in human hepatic microsomes is largely attributed to CYP3A4, with a potential minor contribution from CYP1A2. nih.gov Similarly, the metabolism of 6-nitrochrysene to both ring-oxidized and nitro-reduced metabolites has been linked to the activity of CYP1A2 and CYP3A4. nih.gov

The involvement of these specific P450 isoforms is significant. CYP3A4 is the most abundant P450 in the human liver and is responsible for the metabolism of a vast number of drugs. nih.govresearchgate.net CYP1A2 also plays a crucial role in the metabolism of many xenobiotics. researchgate.netnih.govnih.gov The interplay between these enzymes will likely determine the primary metabolic fate of this compound.

The metabolism of nitroaromatic compounds can proceed via two main competing pathways: ring oxidation and nitroreduction.

Oxidative Pathways: These reactions, catalyzed by P450 enzymes, typically involve the hydroxylation of the aromatic ring, leading to the formation of phenolic metabolites. nih.gov For this compound, this could result in the formation of additional hydroxylated derivatives.

Reductive Pathways: The nitro group of nitroaromatic compounds can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This reductive metabolism is of particular toxicological concern as the intermediates can be highly reactive. The formation of aminopyrene from 4-nitropyrene, for example, is a known metabolic pathway catalyzed by human hepatic microsomes, with CYP3A4 playing a significant role. nih.gov Therefore, it is plausible that this compound could be metabolized to 1-(4-Amino-3-hydroxyphenyl)ethanone.

The table below summarizes the expected metabolites based on the metabolism of structurally similar compounds.

| Parent Compound | Metabolic Pathway | Expected Metabolites | Key Enzymes |

| This compound | Ring Hydroxylation | Di-hydroxylated nitrophenyl ethanone (B97240) derivatives | CYP3A4, CYP1A2 |

| Nitroreduction | 1-(4-Amino-3-hydroxyphenyl)ethanone | CYP3A4 |

In Vivo Biotransformation

Currently, there is a lack of published in vivo biotransformation studies specifically for this compound. Such studies, typically conducted in animal models, would be essential to confirm the in vitro findings and to understand the complete metabolic fate, including absorption, distribution, and excretion of the compound and its metabolites.

Implications for Drug Design and Toxicity

The predicted metabolic profile of this compound has significant implications for drug design and toxicity assessment.

The involvement of major P450 enzymes like CYP3A4 and CYP1A2 suggests a high potential for drug-drug interactions. Co-administration of this compound with inhibitors or inducers of these enzymes could significantly alter its metabolic clearance, leading to either accumulation of the parent compound or altered levels of its metabolites.

Furthermore, the potential for nitroreduction to form reactive intermediates is a critical consideration. The formation of amino metabolites from nitroaromatic compounds is often associated with toxicity, including carcinogenicity. Therefore, a thorough evaluation of the bioactivation pathways of this compound would be paramount in any drug development program. Understanding the balance between detoxification (e.g., ring oxidation followed by conjugation) and bioactivation (nitroreduction) is key to assessing the safety profile of this and related compounds.

Derivatives and Analogues of 1 3 Hydroxy 4 Nitrophenyl Ethanone

Synthesis and Characterization of Derivatives

The chemical reactivity of the acetyl, hydroxyl, and nitro functionalities, along with the aromatic ring, allows for a wide array of synthetic transformations.

Modification of the Acetyl Group

The acetyl group is a versatile handle for structural elaboration. Its carbonyl moiety can undergo reduction, while the adjacent methyl group provides a site for condensation and cyclization reactions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group. The choice of reducing agent is critical for chemoselectivity, especially in the presence of the reducible nitro group. For instance, sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) is a mild reagent capable of reducing the ketone to an alcohol, often leaving the nitro group intact. scispace.com For a complete reduction of the carbonyl to a methylene group (deoxygenation), the Wolff-Kishner reduction, which utilizes hydrazine (B178648) (N₂H₄) under basic conditions, is a classic method. wikipedia.org

Chain Elongation: The acetyl group can be extended. For example, derivatives like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone have been synthesized, where an alpha-methylene group has been introduced, significantly altering the molecule's properties and biological activity. nih.gov

Formation of Heterocycles: The acetyl group is a key precursor for building heterocyclic rings. For instance, reaction with hydrazine monohydrate can yield a hydrazone, which can then be cyclized. A common pathway involves converting the acetyl group into an acid hydrazide, which can then undergo cyclodehydration with agents like carbon disulfide to form 1,3,4-oxadiazole (B1194373) rings. acs.orgresearchgate.net

Modifications of the Hydroxyl Group

The phenolic hydroxyl group influences the molecule's acidity, solubility, and hydrogen-bonding capabilities. Its modification, typically through alkylation or acylation, can fine-tune these properties. While specific examples for 1-(3-hydroxy-4-nitrophenyl)ethanone are not extensively detailed in the provided literature, general reactions for phenols are applicable. For instance, O-alkylation can be achieved using alkyl halides in the presence of a base, and O-acylation can be performed with acyl chlorides or anhydrides. The hydroxyl group also plays a key role in directing chemical reactions; for example, its presence ortho to a nitro group can facilitate a selective reduction of that nitro group through anchimeric assistance. jrfglobal.com

Modifications of the Nitro Group (e.g., reduction to amino group)

The transformation of the nitro group into an amino group is one of the most significant modifications, as it dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. This conversion opens up a vast potential for further derivatization, such as diazotization and amide formation. A variety of methods are available for this reduction. masterorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. masterorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in HCl, is a classic and effective method for reducing aromatic nitro groups. scispace.commasterorganicchemistry.com

Borane Reagents: Borane-THF (BH₃-THF) has been shown to chemoselectively reduce nitro groups that are ortho to a hydroxyl group, a feature directly relevant to this compound. jrfglobal.com

Other Reagents: Systems like NaBH₄ in the presence of transition metal complexes such as Ni(PPh₃)₄ have also been developed for the reduction of nitroaromatics to their corresponding amines under mild conditions. jsynthchem.com

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Sn / HCl | Acidic | Does not reduce carbonyl groups. | scispace.com |

| Fe / HCl | Acidic | Commonly used for nitro reduction. | masterorganicchemistry.com |

| H₂ / Pd-C | Catalytic Hydrogenation | Reduces nitro groups to amines. | masterorganicchemistry.com |

| BH₃-THF | Room Temperature | Chemoselective for nitro groups ortho to a hydroxyl group. | jrfglobal.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temp. | Effective for converting nitro compounds to amines. | jsynthchem.com |

Ring Substitutions and Heterocyclic Annulations

Introducing additional substituents onto the aromatic ring or fusing new rings to the existing structure are advanced strategies for creating complex derivatives.

Ring Substitution: Halogenated analogues, such as 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)-ethanone, have been synthesized, demonstrating that electrophilic substitution can be used to introduce new functional groups onto the ring. sigmaaldrich.com

Heterocyclic Annulation: The core structure of this compound can serve as a building block for polycyclic systems. For example, derivatives have been used in multi-step syntheses to create complex molecules like 5,6,7,8-tetrahydroisoquinolines. nih.gov Such syntheses often involve condensation reactions followed by intramolecular cyclizations to build the new heterocyclic ring. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule and its analogues contribute to their biological activity. By systematically modifying a lead compound like this compound, researchers can identify the key pharmacophores responsible for a desired effect.

Impact of Substituents on Biological Activity

The biological profile of derivatives is highly dependent on the nature and position of the functional groups.

Role of the Carbonyl and Aromatic Rings: In a study of nitrocatechol-based inhibitors of the enzyme Catechol-O-methyltransferase (COMT), it was found that the carbonyl group and an unsubstituted aromatic ring were essential features for maintaining prolonged peripheral COMT inhibition. nih.gov

Impact of Chain Length: The same study demonstrated that modifying the acetyl group by increasing the chain length had a significant impact on both brain penetration and the duration of COMT inhibition. nih.gov Specifically, the introduction of an alpha-methylene group to create 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone enhanced the selectivity for peripheral COMT inhibition compared to central inhibition. nih.gov

Influence of Substituents on Heterocycles: In a series of synthesized 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives, which can be conceptually derived from nitrophenyl structures, several compounds showed moderate to strong anticancer activity against pancreatic and lung cancer cell lines. nih.gov The specific substituents on the isoquinoline (B145761) ring system were critical in determining the level of cytotoxicity.

General Principles: The introduction of electron-withdrawing substituents at specific positions on a molecule can enhance photosensitizing capabilities and biological activity. rsc.org The conversion of the nitro group to an amine drastically alters the electronic properties, which in turn can fundamentally change the interaction of the molecule with biological targets. masterorganicchemistry.com

| Structural Modification | Observed Effect on Biological Activity | Compound Class Example | Reference |

|---|---|---|---|

| Introduction of α-methylene to acetyl group | Enhanced selectivity for peripheral COMT inhibition | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | nih.gov |

| Presence of carbonyl group | Essential for prolonged peripheral COMT inhibition | Nitrocatechol-based COMT inhibitors | nih.gov |

| Formation of tetrahydroisoquinoline ring | Moderate to strong anticancer activity in some derivatives | 7-acetyl-8-(nitrophenyl)-tetrahydroisoquinolines | nih.gov |

| Reduction of nitro to amino group | Converts deactivating group to activating; fundamentally alters electronic properties for receptor binding | Aromatic Amines | masterorganicchemistry.com |

Pharmacophore Elucidation from Derivative Libraries

Pharmacophore elucidation is a fundamental process in drug discovery that aims to identify the essential three-dimensional arrangement of steric and electronic features of a molecule required for its interaction with a specific biological target. dovepress.comnih.gov As defined by the International Union of Pure and Applied Chemistry (IUPAC), a pharmacophore represents the common denominator of molecular interaction features shared by a set of active molecules, rather than a real molecule itself. dovepress.com The elucidation of these features is often achieved through ligand-based approaches, which are particularly valuable when the three-dimensional structure of the target protein is not available. mdpi.com This method involves the synthesis and biological evaluation of a library of chemical derivatives of a lead compound to systematically probe the structure-activity relationship (SAR) and distill the key features necessary for biological activity.

The study of derivative libraries of compounds structurally related to this compound serves as a practical example of this approach. By systematically modifying different parts of a lead molecule and observing the corresponding changes in biological activity, researchers can infer which chemical moieties are critical for the desired effect. These critical features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—constitute the pharmacophore model. This model can then guide the design of new, more potent, and selective compounds or be used for virtual screening to identify novel hits from large chemical databases. nih.gov

Research Findings from Derivative Libraries

Detailed research into analogues containing the nitrophenyl moiety has led to the successful elucidation of key pharmacophoric features for several biological targets.

Catechol-O-methyltransferase (COMT) Inhibitors:

A study focused on the development of inhibitors for the enzyme catechol-O-methyltransferase (COMT) involved the synthesis and evaluation of a series of nitrocatechol derivatives. nih.gov The investigation into these analogues of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone revealed critical structural requirements for potent and long-acting peripheral COMT inhibition. nih.gov The findings from this derivative library were crucial in identifying the essential components of the pharmacophore. For instance, the research concluded that the carbonyl group and an unsubstituted aromatic ring are indispensable features for maintaining prolonged peripheral COMT inhibition. nih.gov Furthermore, the introduction of an α-methylene group was found to be a key structural modification that enhances the selectivity for peripheral COMT, likely by limiting the molecule's access to the brain. nih.gov

Table 1: Pharmacophoric Features of Nitrocatechol Derivatives for COMT Inhibition

| Structural Feature | Deduced Importance for Biological Activity | Source |

| Nitrocatechol Moiety | Forms the core scaffold for COMT inhibition. | nih.gov |

| Carbonyl Group | Determined to be an essential feature for prolonged inhibitory activity. | nih.gov |

| Unsubstituted Aromatic Ring | Identified as a crucial component for maintaining activity. | nih.gov |

| α-Methylene Group | Enhances the selectivity for peripheral COMT over central COMT. | nih.gov |

Antitrypanosomal Agents:

In the search for new treatments for Chagas disease, another study provides a clear example of pharmacophore elucidation from a derivative library. Researchers synthesized 17 analogues based on a 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which had been identified as a potent antitrypanosomal agent. nih.gov The primary goal was to explore the SAR by modifying the N-benzylacetamide portion of the lead compound while retaining the core scaffold. nih.gov

The study unequivocally demonstrated that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is an essential component for antitrypanosomal activity. nih.gov Any modifications to the nitro group, including its chemical reduction, removal, or replacement, led to a significant decrease or a complete loss of biological activity. nih.gov This highlights the nitro group as a critical pharmacophoric feature. While the core scaffold was essential, modifications to the peripheral N-benzylacetamide moiety were shown to modulate potency and cytotoxicity. The most promising analogue, compound 16 , featured a peracetylated galactopyranosyl unit in place of the N-benzylacetamide group, resulting in potent activity against Trypanosoma cruzi and no detectable cytotoxicity in mammalian cell lines. nih.gov